molecular formula C11H14O2 B11911450 1,2-Dimethoxy-2,3-dihydro-1h-indene CAS No. 19597-95-6

1,2-Dimethoxy-2,3-dihydro-1h-indene

Cat. No.: B11911450
CAS No.: 19597-95-6
M. Wt: 178.23 g/mol
InChI Key: UNIZBJQAEVZXDB-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-2,3-dihydro-1h-indene is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This dihydro-1H-indene derivative is of significant interest in medicinal chemistry and oncology research. Specifically, derivatives of the 2,3-dihydro-1H-indene scaffold have been designed and evaluated as potent tubulin polymerization inhibitors by binding to the colchicine site on tubulin . This mechanism is a validated strategy for developing anticancer agents, as it disrupts microtubule dynamics, leading to the inhibition of cell proliferation, induction of cell cycle arrest at the G2/M phase, and stimulation of apoptosis . Furthermore, such compounds have demonstrated promising anti-angiogenic activity, preventing the formation of new blood vessels that tumors need to grow and metastasize . Research published in 2023 highlights that optimized dihydro-1H-indene derivatives exhibit potent antiproliferative activity against various human cancer cell lines, making this chemical scaffold a promising candidate for the development of novel anticancer therapeutics . Patents also cover the use of 2,3-dihydro-1H-indene compounds for treating various cancers, underscoring their commercial and therapeutic potential . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19597-95-6

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1,2-dimethoxy-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H14O2/c1-12-10-7-8-5-3-4-6-9(8)11(10)13-2/h3-6,10-11H,7H2,1-2H3

InChI Key

UNIZBJQAEVZXDB-UHFFFAOYSA-N

Canonical SMILES

COC1CC2=CC=CC=C2C1OC

Origin of Product

United States

Synthetic Methodologies for 1,2 Dimethoxy 2,3 Dihydro 1h Indene and Analogous Chemical Structures

Foundational Strategies for the Construction of the 2,3-Dihydro-1H-indene Core

The construction of the 2,3-dihydro-1H-indene skeleton, the central framework of the target molecule, relies on fundamental organic reactions that form the five-membered ring fused to a benzene (B151609) ring. These strategies primarily involve intramolecular cyclization and annulation reactions.

Cyclization and Annulation Reactions in Dihydroindene Synthesis

Cyclization and annulation reactions are cornerstone strategies for building the bicyclic dihydroindene system. Annulation, by definition, is a process in which a new ring is formed onto a pre-existing molecule. A classic example, though leading to a six-membered ring, that illustrates the principle is the Robinson annulation, which combines a Michael reaction with an intramolecular aldol (B89426) condensation. youtube.com

In the context of five-membered ring formation, various named reactions are applicable. The Hauser annulation, for instance, involves the reaction of a phthalide (B148349) with a Michael acceptor to form a substituted aromatic ring, which can be a precursor to indene (B144670) systems. harvard.edu Another relevant strategy is the Staunton-Weinreb annulation. harvard.edu Anionic cyclization reactions are also pivotal in the synthesis of complex molecules and have been employed in the industrial synthesis of novel antibiotic candidates featuring polycyclic systems. harvard.edu

A more direct approach to a related fused system involves the acid-catalyzed intramolecular cyclization of N-formyliminium ions, a type of Pictet-Spengler reaction, to yield 1-aryl-2,3-dihydro-1H-isoindoles. clockss.org This highlights the utility of intramolecular cyclizations of reactive intermediates to construct the fused ring system. Furthermore, phosphine-catalyzed [4+2] annulation reactions have been developed for the synthesis of dihydrocarbazoles, demonstrating the power of annulation strategies in creating fused aromatic heterocyclic systems analogous to dihydroindenes. nih.gov

Regioselective Introduction of Alkoxy Substituents

The specific placement of alkoxy groups, such as the two methoxy (B1213986) groups in 1,2-Dimethoxy-2,3-dihydro-1H-indene, is critical and requires highly regioselective methods. The synthesis of 1,2-dimethoxybenzene, a key aromatic precursor, can be achieved through the methylation of catechol using a strong base and a methylating agent like methyl chloride in an aqueous solvent. google.com

For the indene skeleton itself, alkoxy groups can be introduced at various stages of the synthesis. One method involves the cyclization of (E)-2-alkylcinnamaldehydes into 1-methoxy-2-alkyl-1H-indenes using an iron(III) chloride catalyst, where the methoxy group is incorporated during the ring-closing step. organic-chemistry.org Another strategy is the stereoselective cascade iodoalkylation of alkynes, which can introduce a methoxy group along with other functionalities onto the indene scaffold. nih.gov This particular reaction proceeds via a Michael addition of methanol (B129727) to a carbon-carbon double bond, initiating a cascade that forms C-O, C-C, and C-I bonds in a single operation. nih.gov

The principles of regioselective alkoxylation are further demonstrated in the bis-alkoxyselenenylation of alkenes, where selenium dibromide and an alcohol are used to introduce two alkoxy groups across a double bond. mdpi.com While not directly applied to indene synthesis in the cited example, the methodology for controlling the position of alkoxy addition is a key concept. mdpi.com

Advanced Catalytic Approaches in Dihydro-1H-indene Synthesis

Modern organic synthesis heavily relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium, rhodium, and copper catalysts are particularly prominent in the synthesis of indenes, indenones, and their dihydro-derivatives.

Palladium-Catalyzed Transformations for Dihydro-1H-indene Scaffolds

Palladium catalysis offers a versatile toolkit for the construction of indene and dihydroindene frameworks. A multicomponent domino strategy utilizing palladium catalysis allows for the synthesis of 1H-indene derivatives from simple starting materials via isocyanide insertion under mild conditions. nih.gov Tandem reactions, such as a palladium-catalyzed Sonogashira coupling followed by isomerization and cycloaddition, have been developed for the rapid synthesis of complex fused indenone-indole scaffolds. researchgate.net

A powerful sequence for creating functionalized indenes involves a palladium-catalyzed Suzuki coupling followed by a ruthenium-catalyzed ring-closing metathesis. organic-chemistry.org This approach allows for the controlled construction of the indene core from readily available substituted phenols. organic-chemistry.org Additionally, asymmetric Heck/Tsuji-Trost reactions catalyzed by palladium complexes represent an advanced method for the coupling of 1,n-dienes with aryl halides to form chiral cyclic compounds, though controlling regio- and stereochemistry remains a challenge. nih.gov The hydroalkynylation of allenes, catalyzed by palladium, is another efficient method that produces versatile (E)-1,3-enyne derivatives, which can be precursors for more complex cyclic systems. organic-chemistry.org

Summary of Palladium-Catalyzed Reactions for Indene Scaffolds
Reaction TypeKey FeaturesStarting MaterialsProductReference
Isocyanide InsertionMulticomponent domino strategy, mild conditionsSimple, readily available materials1H-Indene derivatives nih.gov
Tandem Sonogashira/CycloadditionRapid synthesis of complex scaffoldsElectron-deficient haloarenes, 1,8-diynylic ethersFused Indenone-Indole Scaffold researchgate.net
Suzuki Coupling/Ring-Closing MetathesisControlled construction from simple phenolsSubstituted phenolsFunctionalized Indene derivatives organic-chemistry.org
Asymmetric Heck/Tsuji-TrostFormation of chiral cyclic compounds1,n-dienes, aryl halidesChiral cyclic compounds nih.gov

Rhodium-Catalyzed Reactions in Indanone and Indenone Synthesis

Rhodium catalysts are particularly effective in the synthesis of indanones and indenones, which are common precursors to dihydroindenes. rsc.org A notable method involves the rhodium-catalyzed reaction of alkynes with arylboroxines under a carbon monoxide atmosphere to produce indanones and indenones. Higher yields of indanones were observed with electron-poor diaryl acetylenes compared to electron-rich ones.

Another advanced approach is the rhodium(III)-catalyzed [3+2] annulative coupling of 9-benzoylcarbazoles with internal alkynes, which proceeds through C-H and C-N bond cleavage to give direct access to variously substituted indanone derivatives. oup.comoup.com Rhodium catalysis also enables a CO gas-free carbonylative cyclization of alkynes with 2-bromophenylboronic acids to yield indenone derivatives, where paraformaldehyde serves as the carbon monoxide source. organic-chemistry.org Furthermore, rhodium catalysts have been used for the C-H activation and cascade annulation of benzimidates and alkenes to synthesize difunctionalized indenones. organic-chemistry.org The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst also yields indene derivatives with high efficiency. organic-chemistry.org

Overview of Rhodium-Catalyzed Indanone/Indenone Syntheses
Reaction TypeCatalyst SystemStarting MaterialsKey OutcomeReference
Carbonylative ArylationRhodium catalystAlkynes, ArylboroxinesSynthesis of indanones and indenones
[3+2] AnnulationRhodium(III) catalyst9-Benzoylcarbazoles, Internal alkynesDirect access to substituted indanone derivatives oup.comoup.com
CO Gas-Free Carbonylative CyclizationRhodium catalystAlkynes, 2-Bromophenylboronic acids, ParaformaldehydeEfficient synthesis of indenone derivatives organic-chemistry.org
C-H Activation/Cascade AnnulationRhodium catalystBenzimidates, AlkenesSynthesis of difunctionalized indenones organic-chemistry.org

Copper-Catalyzed Intramolecular Annulation Reactions

Copper catalysis provides an inexpensive and less toxic alternative for constructing indene and related heterocyclic systems. A copper-catalyzed intramolecular cascade reaction of conjugated enynones has been reported to deliver substituted 1H-indenes in good to excellent yields under mild conditions. figshare.com Mechanistic studies suggest the reaction proceeds through a copper-mediated 5-exo-dig cyclization to form a copper-carbene intermediate. figshare.com

Copper catalysts are also employed in a variety of other annulation reactions. For example, a novel approach for constructing rsc.orgfullerene-fused dihydroindolizine derivatives has been developed through a copper-catalyzed dearomative N-heteroannulation. researchgate.net In some cases, the choice between a palladium and a copper catalyst can selectively control the outcome of an intramolecular reaction, leading to either C-C or C-O bond formation from the same starting material to produce different heterocyclic scaffolds. nih.gov More broadly, copper catalysis is used in intermolecular formal (5+1) annulations and intramolecular dehydrogenative coupling reactions to form various heterocyclic structures. mdpi.com

Multi-Step Synthetic Sequences for Elaboration of Dihydro-1H-indene Structures

The construction of complex 2,3-dihydro-1H-indene derivatives often necessitates multi-step synthetic sequences. researchgate.netflinders.edu.ausyrris.jp These sequences allow for the gradual buildup of molecular complexity and the introduction of specific functional groups at desired positions. researchgate.netflinders.edu.au

A common strategy involves the cyclization of a suitably substituted precursor. For instance, 3-(3,4,5-trimethoxyphenyl)propanoic acid can be cyclized using polyphosphoric acid (PPA) at elevated temperatures to form the corresponding dihydro-1H-indene core. nih.gov This core can then be further functionalized. nih.gov

Another approach involves the condensation of a pyrroline (B1223166) derivative with a substituted phenylacetonitrile, followed by an intramolecular nucleophilic aromatic substitution to form the dihydro-1H-pyrrolo[1,2-a]indole system, which contains a dihydroindene moiety. rsc.org

Multi-step syntheses are also crucial for preparing precursors for other reactions. For example, a four-step sequence starting from 3-hydroxy-4-methylbenzaldehyde (B1330486) can be used to prepare 2-bromo-5-methoxy-4-methylphenylacetonitrile, a key intermediate for further elaboration. rsc.org The development of multi-step laboratory projects for undergraduate chemistry education highlights the importance of these sequences in practical organic synthesis. trine.edu

Continuous-flow systems are increasingly being used for multi-step syntheses, offering advantages in terms of efficiency, control, and scalability. flinders.edu.ausyrris.jp These systems can integrate several reaction and purification steps into a single continuous process. flinders.edu.au

Enantioselective and Diastereoselective Synthesis of Chiral 2,3-Dihydro-1H-indene Derivatives

The synthesis of chiral 2,3-dihydro-1H-indene derivatives, where specific stereoisomers are formed preferentially, is a significant area of research. This is achieved through enantioselective and diastereoselective methods. cardiff.ac.ukresearchgate.net

Asymmetric Catalytic Strategies

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules, including dihydro-1H-indene derivatives. nih.govnih.govyoutube.com This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction. nih.govnih.gov

For instance, gold(I) complexes bearing chiral ligands have been used in the enantioselective synthesis of dihydroindeno[2,1-b]thiochromenes from ortho-(alkynyl)styrenes. nih.gov In this cascade reaction, the chiral catalyst directs the formation of a specific enantiomer of the polycyclic product. nih.gov Similarly, the enantioselective synthesis of 1-aminoindene derivatives can be achieved through an asymmetric Brønsted acid-catalyzed iminium ion cyclization of 2-alkenylbenzaldimines. rsc.org

Rhodium(II)-catalyzed C-H insertion of α-diazocarbonyl compounds has been employed for the stereoselective synthesis of trans-2,3-dihydro-1H-indoles, which share a structural relationship with dihydroindenes. amanote.comcardiff.ac.uk This method can achieve high diastereomeric and enantiomeric excesses. cardiff.ac.uk

The development of novel chiral catalysts is an active area of research. nih.govnih.govyoutube.com For example, chiral-at-metal catalysts, where the chirality is centered at the metal atom, represent a minimalist approach to asymmetric catalysis. youtube.com

Diastereoselective Control in Dihydroindene Formation

Diastereoselective synthesis aims to control the formation of one diastereomer over others in a reaction that creates a new stereocenter in a molecule that already contains one or more stereocenters. msu.edu

In the context of dihydroindene synthesis, diastereoselectivity can be achieved in various ways. For example, the reaction of amino(thio)uracils with 2-hydroxy-2-(3-oxobut-1-en-2-yl)-2H-indene-1,3-dione under reflux conditions can lead to the diastereoselective formation of complex heterocyclic systems containing a dihydroindene unit. researchgate.net The simple procedure and high yields make this an attractive method. researchgate.net

The traceless Petasis reaction of alkynyl boronates with chiral α-hydroxy aldehydes, catalyzed by chiral biphenols, offers a method where the diastereomeric outcome can be controlled by the catalyst rather than the substrate. nih.gov This allows for the synthesis of specific diastereomers of allenes, which can be precursors to or analogs of dihydroindene derivatives. nih.gov

The Felkin-Ahn model is often used to rationalize the diastereoselectivity of nucleophilic additions to carbonyl groups, a common reaction in the synthesis of complex molecules. msu.edu By understanding the steric and electronic factors that influence the transition state energies, chemists can predict and control the diastereochemical outcome of these reactions. msu.edu

Chemical Reactivity and Transformation Mechanisms of 1,2 Dimethoxy 2,3 Dihydro 1h Indene and Its Derivatives

Mechanistic Investigations of Electrophilic Reactions on Dihydro-1H-indene Systems

Electrophilic aromatic substitution is a fundamental reaction for benzene (B151609) and its derivatives, proceeding through a two-step mechanism. masterorganicchemistry.combyjus.com The first, and typically rate-determining, step involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com In the second, faster step, a proton is removed from the carbon bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

For dihydro-1H-indene systems, the benzene ring is the primary site of electrophilic attack. The presence of substituents on the aromatic ring significantly influences the rate and regioselectivity of the reaction. Activating groups increase the electron density of the ring, making it more nucleophilic and accelerating the reaction, while deactivating groups have the opposite effect. stackexchange.com

The methoxy (B1213986) groups on the 1,2-dimethoxy-2,3-dihydro-1H-indene are activating and ortho-, para-directing. vaia.com This is due to the electron-donating resonance effect of the oxygen lone pairs, which increases the electron density at the ortho and para positions of the benzene ring. stackexchange.comvaia.com Consequently, electrophilic substitution on this compound would be expected to occur preferentially at the positions ortho and para to the methoxy groups, subject to steric hindrance. The general mechanism for electrophilic aromatic substitution is depicted below:

General Mechanism of Electrophilic Aromatic Substitution

StepDescription
1 Generation of a strong electrophile (E+).
2 The aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation (arenium ion). This step disrupts the aromaticity and is the slow, rate-determining step. masterorganicchemistry.com
3 A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromaticity of the ring, leading to the substituted product. This step is fast. masterorganicchemistry.com

Nucleophilic Additions and Substitution Chemistry

Nucleophilic reactions in dihydro-1H-indene systems often target a carbonyl group, such as in the case of substituted 1-indanones. For example, in the synthesis of certain dihydro-1H-indene derivatives, a key step involves the coupling of a 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one with a substituted benzaldehyde (B42025) in the presence of a base like potassium hydroxide. nih.gov This reaction proceeds via a nucleophilic addition to the carbonyl group of the indenone.

Furthermore, palladium-catalyzed bis-alkoxycarbonylation of 1H-indene with benzyl (B1604629) alcohol acting as a nucleophile leads to the formation of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate. mdpi.com This reaction highlights the susceptibility of the indene (B144670) double bond to nucleophilic attack within a catalytic cycle.

In cases where a leaving group is present on the dihydro-1H-indene scaffold, nucleophilic substitution can occur. The feasibility and mechanism (SN1 or SN2) of such reactions would be influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent.

Oxidation and Reduction Pathways of Dihydro-1H-indene Scaffolds

The oxidation and reduction of dihydro-1H-indene derivatives can target either the dihydro-indene core or its substituents. For instance, the reduction of a carbonyl group in a substituted 1-indanone (B140024) is a common transformation. In the synthesis of certain bioactive dihydro-1H-indene derivatives, the ketone of an indenone intermediate is reduced. nih.gov This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C). nih.gov

The oxidation of dihydro-1H-indene systems can be more complex. For example, the aerobic oxidation of p-methoxytoluene, a related compound, can be catalyzed by systems like Co(II)/N-hydroxyphthalimide (NHPI), proceeding through a free-radical mechanism involving the generation of PINO (phthalimide N-oxyl) radicals. msu.edu Similar radical-based pathways could be envisioned for the oxidation of the benzylic positions of the dihydro-1H-indene ring.

Cycloaddition and Dimerization Processes

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. sigmaaldrich.com The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. sigmaaldrich.com While the benzene ring of the dihydro-1H-indene is generally unreactive as a diene in Diels-Alder reactions, the double bond in the five-membered ring of a related indene can act as a dienophile. For example, the Diels-Alder reaction between 2-methylfuran (B129897) and indene has been reported. organic-chemistry.org

Dimerization of indene can be achieved using reagents like lithium naphthalenide, which can induce anionic polymerization. scispace.com By using a terminating agent like ethylene (B1197577) glycol monobutyl ether, the reaction can be controlled to yield the dimer, 2,2'-bi(2,3-dihydroindene). scispace.com Radical-mediated dimerizations of related systems, such as indenocorannulene radicals, have also been observed. rsc.org

Intramolecular Rearrangements and Hydrogen Transfer Phenomena

Carbocation rearrangements are a common feature in the chemistry of carbocyclic systems, including dihydro-1H-indenes. These rearrangements, which include hydride and alkyl shifts, are driven by the formation of a more stable carbocation. libretexts.orgyoutube.com For example, acid-catalyzed cyclialkylation of certain arylpentanols can lead to the formation of rearranged dihydro-1H-indene derivatives. nih.gov The generation of a carbocation intermediate during a reaction can trigger a cascade of rearrangements, leading to products with a different carbon skeleton than the starting material. nih.govyoutube.com

Hydrogen transfer, particularly hydride transfer, is another important mechanistic pathway. nih.gov Hydride abstraction from alkanes can be achieved using strong Lewis acids, such as the perfluorotrityl cation. chemrxiv.orgnih.gov In the context of dihydro-1H-indene systems, the benzylic hydrogens are potentially susceptible to hydride abstraction, which would generate a stabilized carbocation that could then undergo further reactions. The transfer of a hydride from an NADH analogue to a metal-superoxo complex has been shown to proceed via a proton-coupled hydrogen atom transfer, highlighting the mechanistic diversity of hydrogen transfer processes. nist.gov

Electronic and Steric Influence of Methoxy Substituents on Reaction Pathways

The methoxy group exerts a dual electronic effect: an electron-donating resonance effect and an electron-withdrawing inductive effect. stackexchange.comlibretexts.org The resonance effect, which involves the delocalization of an oxygen lone pair into the aromatic π-system, is generally stronger and leads to the activation of the ortho and para positions towards electrophilic attack. stackexchange.comvaia.com The inductive effect, arising from the electronegativity of the oxygen atom, withdraws electron density through the sigma bond. vaia.com

This dual nature influences the reactivity in a position-dependent manner. For instance, in electrophilic aromatic substitution, the resonance effect dominates, making the methoxy group an activating, ortho-, para-director. vaia.comnih.gov However, the inductive effect can still slightly deactivate the meta positions compared to unsubstituted benzene. vaia.com

Sterically, the methoxy group can influence reaction pathways by hindering the approach of reagents to adjacent positions. nih.gov This steric hindrance can affect the regioselectivity of reactions, for example, by favoring substitution at the less hindered para position over the ortho position in electrophilic aromatic substitution. nih.gov In reactions involving the five-membered ring, the stereochemistry of the methoxy groups at positions 1 and 2 would play a crucial role in directing the approach of reagents and influencing the stereochemical outcome of reactions.

The following table summarizes the electronic and steric effects of methoxy substituents:

EffectDescriptionImpact on Reactivity
Electronic (Resonance) Donation of lone pair electrons from the oxygen atom to the aromatic ring. stackexchange.comActivates the aromatic ring towards electrophilic attack, particularly at the ortho and para positions. vaia.comnih.gov
Electronic (Inductive) Withdrawal of electron density through the C-O sigma bond due to the electronegativity of oxygen. vaia.comDeactivates the aromatic ring, with a more pronounced effect at the meta position. vaia.com
Steric The physical bulk of the methoxy group.Can hinder the approach of reactants to nearby positions, influencing regioselectivity and stereoselectivity. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1,2 Dimethoxy 2,3 Dihydro 1h Indene Analogues

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,2-Dimethoxy-2,3-dihydro-1H-indene analogues. It provides unparalleled insight into the carbon-hydrogen framework and the stereochemical relationships within the molecule.

High-resolution ¹H NMR and ¹³C NMR spectroscopy are fundamental techniques used to determine the basic structure of organic compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound analogue reveals distinct signals for each unique proton in the molecule. For instance, in a typical spectrum, the aromatic protons of the indene (B144670) ring system would appear in the downfield region (typically δ 7.0-7.5 ppm). The protons of the methoxy (B1213986) groups would present as sharp singlets, while the protons on the five-membered ring would exhibit more complex splitting patterns due to spin-spin coupling. For example, in 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, the protons of the CH2 group of the indene structure show as an AB system with two doublets centered at 3.31 and 3.38 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In the case of this compound analogues, the aromatic carbons would resonate in the range of δ 120-150 ppm, while the aliphatic carbons of the dihydroindene core and the methoxy groups would appear at higher fields. For example, in 4,5,6-trimethoxy-2–(4-methoxybenzyl)-2,3-dihydro-1H-indene, the methoxy carbons appear at δ 55.3, 56.3, 60.5, and 61.2 ppm. nih.gov

A representative data table for a related compound, 5,6-Dimethoxy-1-indanone, is provided below.

Compound Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
5,6-Dimethoxy-1-indanone7.29 (s, 1H), 6.89 (s, 1H), 3.91 (s, 3H), 3.88 (s, 3H), 3.05 (t, J=5.8 Hz, 2H), 2.67 (t, J=5.8 Hz, 2H)205.8, 155.8, 149.3, 148.8, 126.9, 107.0, 104.6, 56.4, 56.2, 36.5, 25.8

Data for 5,6-Dimethoxy-1-indanone. chemicalbook.combldpharm.com

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbons, providing a direct map of C-H bonds. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton, especially around quaternary carbons. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded, providing critical information for determining the stereochemistry and conformation of the molecule. researchgate.net

These 2D NMR methods, when used in combination, allow for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the molecular structure. researchgate.net

The relative stereochemistry of substituents on the dihydroindene ring can be determined using NMR, primarily through the analysis of coupling constants and NOESY data. The magnitude of the coupling constant between adjacent protons can indicate their dihedral angle, helping to distinguish between cis and trans isomers. NOESY experiments provide through-space correlations, which can confirm the spatial proximity of substituents and thus their relative orientation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₁H₁₄O₂, the monoisotopic mass is 178.0994 g/mol . HRMS can measure this mass with high accuracy, confirming the elemental formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms. For example, the loss of a methoxy group (CH₃O•) or the cleavage of the dihydroindene ring can lead to characteristic fragment ions.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of a this compound analogue would show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and the C-O stretching of the methoxy groups. For instance, the C-O stretching vibrations for the ether linkages are typically observed in the region of 1000-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and can be useful for identifying the skeletal vibrations of the indene core.

The combination of FT-IR and Raman spectra provides a unique "molecular fingerprint" that can be used to identify the compound. chegg.com

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure Characterization

UV-Visible (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic structure of molecules.

UV-Vis Spectroscopy: The UV-Vis spectrum of a this compound analogue will show absorption bands corresponding to electronic transitions, typically π-π* transitions within the aromatic ring. The position and intensity of these absorptions can be influenced by the substitution pattern on the aromatic ring. For example, 1-indanone (B140024), a related compound, exhibits absorption maxima that can be analyzed to understand its electronic transitions. nist.gov

Emission Spectroscopy: If the molecule is fluorescent, its emission spectrum can provide further information about its excited electronic states. The study of the electronic properties of such molecules can be important for applications in materials science and photochemistry.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography stands as an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, thereby offering a definitive understanding of the molecular conformation. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions that govern the supramolecular architecture. For analogues of this compound, X-ray diffraction studies have elucidated the core structural features and the influence of various substituents on the molecular and crystal structure.

Detailed crystallographic investigations on dimethoxy-substituted 2,3-dihydro-1H-indene analogues have provided significant insights into their solid-state conformations and intermolecular packing. The following sections discuss the findings from single-crystal X-ray diffraction studies of representative analogues.

Crystal Structure of (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

The molecular structure of (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one has been determined by single-crystal X-ray diffraction, confirming its E configuration at the exocyclic double bond. nih.gov The 2,3-dihydro-1H-indene ring system is reported to be essentially planar, with only a minor deviation observed. nih.gov This planarity is a key feature of the indene core. The dihedral angle between this indene ring system and the attached phenyl ring is minimal, indicating a nearly coplanar arrangement of the two ring systems. nih.gov

In the crystal lattice, the molecules are organized into one-dimensional chains through intermolecular C-H···O hydrogen bonds. nih.gov These weak interactions, along with C-H···π interactions, play a crucial role in the stabilization of the crystal structure. nih.gov

Table 1: Crystal Data and Structure Refinement for (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one nih.gov

ParameterValue
Empirical formulaC₂₀H₂₀O₅
Formula weight340.36
Temperature (K)100
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.7991 (7)
b (Å)7.2595 (6)
c (Å)29.589 (2)
β (°)101.977 (3)
Volume (ų)1638.8 (2)
Z4
R-factor (%)4.3

Crystal Structure of (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one

The crystal structure of (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one, an analogue lacking the dimethoxy substitution on the indanone ring but featuring it on the benzylidene moiety, has also been elucidated. researchgate.net This compound was synthesized via a solventless Claisen-Schmidt condensation. researchgate.net Similar to the previously discussed analogue, it adopts an E configuration. The dihedral angle between the indanone ring system and the benzene (B151609) ring is small, at 2.54 (4)°. researchgate.net

The predominant intermolecular force in the crystal packing of this analogue is π-stacking, with molecules arranging into columns. researchgate.net This stacking arrangement is a common feature in planar aromatic systems and contributes significantly to the stability of the crystal lattice.

Table 2: Crystal Data and Structure Refinement for (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one researchgate.net

ParameterValue
Empirical formulaC₁₈H₁₆O₃
Formula weight280.31
Temperature (K)100
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.7611 (4)
b (Å)7.2894 (4)
c (Å)24.0331 (13)
β (°)93.5573 (12)
Volume (ų)1357.02 (13)
Z4
R-factor (%)4.4

Theoretical and Computational Chemistry Studies on 1,2 Dimethoxy 2,3 Dihydro 1h Indene Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.netdntb.gov.ua This method is effective for calculating molecular geometries, energies, and other properties by modeling the electron density. researchgate.net For a substituted indene (B144670) system, DFT could be used to predict its stability, reactivity, and preferred conformations. Studies on related molecules often employ hybrid functionals like B3LYP with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.netnih.gov A small energy gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For instance, in a study on a complex indene derivative, the HOMO and LUMO energies were calculated to be -5.3572 eV and -2.0515 eV, respectively, providing a quantitative measure of its electronic characteristics. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the electron density surface of a molecule. researchgate.netnih.gov It is invaluable for predicting how a molecule will interact with other charged species. MEP maps use a color scale to denote charge distribution:

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, poor in electrons, and are prone to nucleophilic attack.

Green regions represent neutral potential.

For a molecule like 1,2-Dimethoxy-2,3-dihydro-1H-indene, an MEP map would reveal the nucleophilic sites, likely around the oxygen atoms of the methoxy (B1213986) groups, and the electrophilic regions, potentially near the hydrogen atoms. researchgate.netmdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

DFT calculations are frequently used to model the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, chemists can determine the activation energy of a reaction. mdpi.com This information helps predict whether a reaction is kinetically favorable and can elucidate the step-by-step mechanism. For a substituted indene, this could involve modeling its synthesis or its participation in further reactions, identifying the most likely pathways and products. mdpi.com

Conformational Landscape Analysis and Stereoisomer Stability Assessment

Molecules that are not rigid can exist in various spatial arrangements known as conformations. Computational methods can be used to perform a conformational search, identifying all stable conformers and their relative energies. researchgate.net For this compound, which has stereocenters, this analysis would also assess the relative stability of its different stereoisomers (e.g., cis vs. trans isomers related to the substituents on the five-membered ring). The analysis reveals the most stable, and thus most abundant, isomer under thermodynamic equilibrium.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net By calculating properties like NMR chemical shifts or the vibrational frequencies of molecular bonds, these methods can aid in the structural elucidation of newly synthesized compounds. researchgate.netresearchgate.net The calculated spectra can be compared with experimental data to confirm or refine the proposed structure of a molecule. For example, a study on 2,3-dihydro-1H-indene demonstrated a good agreement between the calculated and experimental vibrational modes. researchgate.net

Role of 1,2 Dimethoxy 2,3 Dihydro 1h Indene As a Key Synthetic Intermediate in Organic Synthesis

Building Block in the Total Synthesis of Complex Organic Molecules

The rigid, bicyclic framework of 2,3-dihydro-1H-indene derivatives makes them valuable building blocks for constructing intricate molecular structures. Organic chemists utilize these intermediates to introduce specific stereochemical and conformational constraints into larger molecules. Although direct examples involving the 1,2-dimethoxy isomer are scarce, the synthesis of various functionalized indenes demonstrates the versatility of this scaffold.

For instance, the preparation of indanones, which are key precursors to many complex targets, can be achieved through the intramolecular acylation of 3-arylpropanoic acids. organic-chemistry.org A notable method involves the FeCl₃-catalyzed cyclization of in situ generated dimethyl acetals of (E)-2-alkylcinnamaldehydes to yield 1-methoxy-2-alkyl-1H-indenes, which are then readily converted to 2-alkylindanones. organic-chemistry.org This highlights how methoxy-substituted indenes serve as crucial intermediates.

Furthermore, the synthesis of 5,6-Dimethoxy-2-methyl-1-indanone has been optimized to favor it over its 6,7-dimethoxy regioisomer, showcasing the tailored use of specific isomers in synthesis. orgsyn.org Such specific substitution patterns are critical in directing the assembly of more complex pharmaceutical and biologically active molecules. The general synthetic routes to access the indene (B144670) core are diverse, including metal-catalyzed cyclizations and Friedel-Crafts reactions, providing a toolbox for chemists to create a wide array of substituted indene building blocks for further elaboration. organic-chemistry.orgorgsyn.org

Table 1: Examples of Substituted Dihydro-1H-indene Derivatives as Synthetic Building Blocks

Compound NameSynthetic ApplicationReference
1-Methoxy-2-alkyl-1H-indenesIntermediates in the synthesis of 2-alkylindanones. organic-chemistry.org
5,6-Dimethoxy-2-methyl-1-indanoneA key intermediate prepared with high regioselectivity for use in further synthesis. orgsyn.org
Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylateSynthesized via diastereospecific bis-alkoxycarbonylation for use as a succinic acid ester derivative. mdpi.com

Precursor for the Development of Advanced Organic Materials

The indene framework is not only limited to pharmaceutical applications but also plays a role in materials science. Indane-1,3-dione, a closely related structure, is a versatile building block for creating compounds used in electronics and photopolymerization. The electron-accepting nature of this dione (B5365651) allows for the synthesis of molecules with interesting optical and electronic properties.

While direct evidence for the use of 1,2-Dimethoxy-2,3-dihydro-1H-indene in this area is not prominent, the principles of modifying the indene skeleton are well-established. For example, the synthesis of 1H-Inden-1-ylidene derivatives is explored for their potential as precursors for drug development and other advanced materials. researchgate.net The ability to functionalize the indene ring system allows for the fine-tuning of properties required for specific material applications.

Application in the Synthesis of Natural Products and their Analogues

The 2,3-dihydro-1H-indene scaffold is a recurring motif in a variety of natural products and serves as a key starting point for the synthesis of their analogues. These analogues are crucial for structure-activity relationship (SAR) studies and for developing new therapeutic agents.

A significant example is the design of novel tubulin polymerization inhibitors based on a dihydro-1H-indene core. nih.gov In one study, a series of compounds with a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core were synthesized and showed potent antiproliferative activities. nih.gov Interestingly, the study noted that changing the trimethoxy substitution to a dimethoxy analogue led to a decrease in activity, underscoring the critical role of the methoxy (B1213986) substitution pattern in biological function. nih.gov Although the specific dimethoxy isomer was not identified, this highlights the importance of the dimethoxy-dihydro-indene scaffold in medicinal chemistry.

Another related compound, (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one , has been synthesized and characterized, demonstrating the ongoing interest in creating complex molecules built upon the dimethoxy-indene framework for potential biological evaluation. nih.gov

Table 2: Dihydro-1H-indene Derivatives in the Synthesis of Bioactive Analogues

Core ScaffoldTarget/ApplicationKey FindingReference
4,5,6-Trimethoxy-2,3-dihydro-1H-indeneTubulin polymerization inhibitorsCore structure is vital for potent antiproliferative activity. nih.gov
Dimethoxy-2,3-dihydro-1H-indeneTubulin polymerization inhibitorsReplacement of trimethoxy with dimethoxy group decreased biological activity. nih.gov
(E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-oneSynthesis of potential bioactive compoundsDemonstrates the construction of complex derivatives from a dimethoxy-indanone precursor. nih.gov

Strategic Intermediate in Target-Oriented Chemical Synthesis and Scaffold Development

Target-oriented synthesis (TOS) is a cornerstone of modern drug discovery, focusing on the creation of molecules to interact with a specific biological target. researchgate.net The dihydro-1H-indene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can provide ligands for more than one type of receptor or enzyme. This makes its derivatives highly valuable in the development of new drugs.

The synthesis of chiral 2,3-dihydro-1H-indene derivatives as melatonergic ligands is one such application. researchgate.net This work shows how the dihydro-indene scaffold can be systematically modified to create a library of compounds for biological screening. researchgate.net The development of efficient synthetic routes to these core structures is thus a critical endeavor.

Diversity-oriented synthesis (DOS) also leverages such scaffolds to rapidly generate a wide array of structurally diverse molecules. wiley-vch.de The goal is to explore chemical space and identify new bioactive compounds. The dihydro-1H-indene skeleton, with its potential for functionalization at multiple positions, is an ideal starting point for DOS campaigns. While specific examples using This compound are not detailed, the general strategies employed for related indenes are directly applicable.

Q & A

Basic: What are the primary synthetic methodologies for 1,2-Dimethoxy-2,3-dihydro-1H-indene, and how are reaction conditions optimized?

The compound is typically synthesized via cross-coupling reactions. For example, iron-catalyzed coupling of halogenated derivatives (e.g., 2-iodo-2,3-dihydro-1H-indene) with Grignard reagents in tetrahydrofuran (THF) yields functionalized derivatives. Optimization involves adjusting catalyst loading (e.g., Fe(acac)₃), reaction temperature (room temperature to 60°C), and solvent polarity . Purification via flash chromatography with hexanes/ethyl acetate gradients ensures high yields (e.g., 63% for a dec-1-yn-1-yl derivative) .

Basic: Which spectroscopic and computational techniques are employed for structural elucidation?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 7.17–7.09 ppm for aromatic protons, δ 40.8 ppm for aliphatic carbons) confirm regiochemistry and substituent effects .
  • DFT Calculations : Density Functional Theory predicts vibrational modes (e.g., C-O stretching at ~1200 cm⁻¹) and electronic transitions, validated against experimental FTIR and Raman spectra .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., C-C bond distances in the indene core: 1.48–1.52 Å) .

Advanced: How can researchers resolve contradictions in crystallographic data or refine challenging structures?

For ambiguous electron density maps (e.g., disordered methoxy groups), use SHELXL’s restraints (ISOR, DELU) to stabilize refinement. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty . High-resolution synchrotron data (≤0.8 Å) combined with TWIN laws in SHELXL address twinning in low-symmetry crystals .

Advanced: What strategies improve yields in cross-coupling reactions of halogenated 2,3-dihydro-1H-indene derivatives?

  • Catalyst Selection : Phosphine-free iron catalysts (e.g., Fe(acac)₃) reduce side reactions vs. palladium systems .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of Grignard reagents.
  • Substrate Design : Electron-withdrawing groups (e.g., methoxy) stabilize transition states, accelerating oxidative addition .

Advanced: How is this compound utilized in drug design and structure-activity relationship (SAR) studies?

The ethyl-2,3-dihydro-1H-indene core serves as a rigid scaffold in serotonin receptor ligands. Scaffold hopping replaces the benzo[d]isothiazole or phenylacetamide moieties while retaining receptor affinity (e.g., Ki < 10 nM for 5-HT₂A antagonists). QSAR models correlate substituent electronegativity (Hammett σ values) with binding energy .

Advanced: What computational workflows model the compound’s electronic properties for material science applications?

  • DFT with Solvent Models : B3LYP/6-311+G(d,p) calculates HOMO-LUMO gaps (e.g., 4.2 eV in chloroform) to predict charge transport in organic semiconductors .
  • Molecular Dynamics (MD) : Simulations in GROMACS assess packing efficiency in polymer matrices (e.g., P3HT blends for solar cells) .

Advanced: How are environmental and safety risks mitigated during large-scale synthesis?

  • Waste Management : Halogenated byproducts (e.g., 1-chloro-4,6-difluoro derivatives) are treated via neutralization (NaHCO₃) and incineration .
  • Protective Measures : Glovebox use prevents inhalation of volatile intermediates (e.g., aldehydes), while PPE (nitrile gloves, goggles) minimizes dermal exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.